molecular formula C13H20N2O3 B2908046 Methyl 3-{[1-(prop-2-yn-1-yl)piperidin-2-yl]formamido}propanoate CAS No. 1214667-70-5

Methyl 3-{[1-(prop-2-yn-1-yl)piperidin-2-yl]formamido}propanoate

Cat. No. B2908046
CAS RN: 1214667-70-5
M. Wt: 252.314
InChI Key: FWVMYCGDDXHGIK-UHFFFAOYSA-N
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Description

“Methyl 3-{[1-(prop-2-yn-1-yl)piperidin-2-yl]formamido}propanoate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The prop-2-yn-1-yl group attached to the piperidine ring is an alkyne, which is often involved in click chemistry reactions .


Molecular Structure Analysis

The compound contains a piperidine ring, a common structure in many bioactive compounds . It also has an alkyne group (prop-2-yn-1-yl), which is a carbon-carbon triple bond . The formamido group suggests the presence of a formamide functional group, which is a part of many biologically active compounds .


Chemical Reactions Analysis

The alkyne group in the compound can undergo a variety of reactions, including addition, oxidation, and reduction reactions . The piperidine ring can also participate in various reactions depending on the substituents attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives are generally soluble in organic solvents . The presence of the alkyne might increase reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are known to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, care should be taken when handling organic compounds, especially if they are reactive .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the known activities of similar compounds, it could be a candidate for pharmaceutical development .

properties

IUPAC Name

methyl 3-[(1-prop-2-ynylpiperidine-2-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-9-15-10-5-4-6-11(15)13(17)14-8-7-12(16)18-2/h1,11H,4-10H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVMYCGDDXHGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1CCCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[1-(prop-2-yn-1-yl)piperidin-2-yl]formamido}propanoate

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